molecular formula C20H19N3O3 B2894931 8-Dimethylaminomethyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one CAS No. 300556-27-8

8-Dimethylaminomethyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one

Cat. No.: B2894931
CAS No.: 300556-27-8
M. Wt: 349.39
InChI Key: MCDSSBSCEDDJFF-UHFFFAOYSA-N
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Description

8-Dimethylaminomethyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-2-one: is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields. Its complex molecular framework makes it a valuable tool in research, particularly in drug discovery, medicinal chemistry, and molecular biology.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It is used in the study of biological processes, particularly in enzyme inhibition and receptor binding assays.

  • Medicine: : It has potential as a lead compound in drug discovery, especially in the development of anticancer and anti-inflammatory agents.

  • Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the condensation of 2-amino-4-methylbenzimidazole with 3,4-dihydroxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction is usually carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group on the chromen-2-one core can be oxidized to form a quinone derivative.

  • Reduction: : The imidazole ring can be reduced to form a more saturated analog.

  • Substitution: : The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophiles like alkyl halides and acyl chlorides are typically employed in substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives

  • Reduction: : Saturated imidazole analogs

  • Substitution: : Alkylated or acylated derivatives

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the dimethylamino group and the hydroxyl group on the chromen-2-one core. Similar compounds include:

  • Benzimidazole derivatives: : These compounds share the benzoimidazole core but may differ in their substituents and functional groups.

  • Chromen-2-one derivatives: : These compounds have variations in the chromen-2-one structure, leading to different biological activities and applications.

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-22(2)11-14-17(24)9-8-12-10-13(20(25)26-18(12)14)19-21-15-6-4-5-7-16(15)23(19)3/h4-10,24H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDSSBSCEDDJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=C(C=C4)O)CN(C)C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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